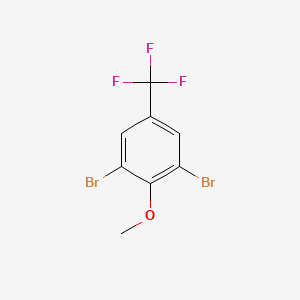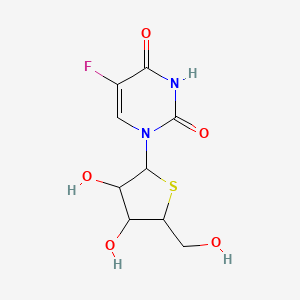
(8-Chloro-7-fluoro-3-hydroxynaphthalen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid is a boronic acid derivative that features a naphthalene ring substituted with chlorine, fluorine, and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized naphthalene derivative. One common method is the borylation of halogenated naphthalenes using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale borylation reactions using similar palladium-catalyzed methods. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The boronic acid group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxyl group.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
B-(8-Chloro-7-fluoro-3-hydroxy-1-naphthalenyl)boronic acid: Unique due to its specific substitution pattern on the naphthalene ring.
B-(8-Chloro-3-hydroxy-1-naphthalenyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
B-(7-Fluoro-3-hydroxy-1-naphthalenyl)boronic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.
属性
分子式 |
C10H7BClFO3 |
|---|---|
分子量 |
240.42 g/mol |
IUPAC 名称 |
(8-chloro-7-fluoro-3-hydroxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H7BClFO3/c12-10-8(13)2-1-5-3-6(14)4-7(9(5)10)11(15)16/h1-4,14-16H |
InChI 键 |
SUKHEGKXXROSKK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC2=C1C(=C(C=C2)F)Cl)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)


![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)

![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)




![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)

